Cyclohexyl vs. Phenyl Substituent: Distinct Physicochemical Profiles
The cyclohexyl group of the target compound confers higher calculated lipophilicity and topological polar surface area (TPSA) compared to the direct phenyl analogue, 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine (CAS 1448071-07-5) [1]. These differences can affect passive membrane permeability, plasma protein binding, and metabolic stability, making direct substitution without experimental validation risky [2]. The target compound's cyclohexyl group further provides a saturated, non‑planar scaffold that contrasts with the flat aromatic phenyl ring, which may lead to different binding orientations in receptor pockets.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.8; TPSA = 63.8 Ų [1] |
| Comparator Or Baseline | 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine (CAS 1448071-07-5): XLogP3‑AA ≈ 2.6 (estimated); TPSA ≈ 63.8 Ų; MW = 288.37 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.2 log units; identical TPSA; larger molecular volume for the target compound (MW difference ~6 g/mol). |
| Conditions | Calculated using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms embedded in PubChem [1]. |
Why This Matters
In lipophilicity‑driven assays, a ΔXLogP of 0.2 can correspond to a measurable change in permeability; procurement teams must verify that the selected analog matches the desired property profile.
- [1] PubChem. Compound Summary for CID 66570863: (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66570863 (accessed 29 Apr 2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235‑248. View Source
